Rocacetrapib
Overview
Description
Rocacetrapib is a small molecule drug that belongs to the class of cholesteryl ester transfer protein inhibitors. It was initially developed by Chong Kun Dang Pharmaceutical Corporation for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood . This compound works by inhibiting the activity of cholesteryl ester transfer protein, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rocacetrapib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a trifluoromethylbenzene derivative, followed by a series of reactions such as halogenation, nucleophilic substitution, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Rocacetrapib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
Rocacetrapib has several scientific research applications, including:
Mechanism of Action
Rocacetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein, which is responsible for the transfer of cholesteryl esters and triglycerides between lipoproteins. By inhibiting this protein, this compound increases the levels of high-density lipoprotein cholesterol and decreases the levels of low-density lipoprotein cholesterol . This mechanism helps to improve lipid profiles and reduce the risk of cardiovascular diseases .
Comparison with Similar Compounds
- Torcetrapib
- Dalcetrapib
- Evacetrapib
Comparison: Rocacetrapib is similar to other cholesteryl ester transfer protein inhibitors such as Torcetrapib, Dalcetrapib, and Evacetrapib. this compound has shown a unique profile in terms of its efficacy and safety in clinical trials . Unlike Torcetrapib, which was associated with adverse cardiovascular events, this compound has demonstrated a more favorable safety profile . Additionally, this compound has shown better efficacy in increasing high-density lipoprotein cholesterol levels compared to Dalcetrapib and Evacetrapib .
Properties
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHPDJQHZADVAA-SOKVYYICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402796-27-3 | |
Record name | Rocacetrapib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rocacetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROCACETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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